molecular formula C52H49N5O5 B601540 (1S,2S,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol CAS No. 142217-78-5

(1S,2S,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol

Cat. No.: B601540
CAS No.: 142217-78-5
M. Wt: 824.00
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Description

An impurity of Entecavir. Entecavir is a reverse transcriptase inhibitor. It prevents the hepatitis B virus from multiplying and reduces the amount of virus in the body.

Properties

IUPAC Name

(1S,2S,3S,5S)-5-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-6-phenylmethoxypurin-9-yl]-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H49N5O5/c1-59-43-29-27-42(28-30-43)52(40-23-13-5-14-24-40,41-25-15-6-16-26-41)56-51-54-49-47(50(55-51)62-34-39-21-11-4-12-22-39)53-36-57(49)45-31-46(61-33-38-19-9-3-10-20-38)44(48(45)58)35-60-32-37-17-7-2-8-18-37/h2-30,36,44-46,48,58H,31-35H2,1H3,(H,54,55,56)/t44-,45+,46+,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWZEFPIJWNPCO-ABKHIKNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7O)COCC8=CC=CC=C8)OCC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5[C@H]7C[C@@H]([C@H]([C@@H]7O)COCC8=CC=CC=C8)OCC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H49N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Cyclization

A Cp₂TiCl₂-catalyzed intramolecular radical cyclization of an epoxide to an alkyne is employed to form the cyclopentane skeleton. This method ensures high stereoselectivity, critical for the compound’s bioactivity.

Step Reagents/Conditions Yield Reference
Epoxide Formationm-CPBA, Sharpless epoxidation88%
CyclizationCp₂TiCl₂, Zn, THF50%

Mitsunobu Reaction

For attaching the purine base, a Mitsunobu reaction is used to couple the cyclopentanol derivative with a substituted purine (e.g., 2-amino-6-chloropurine).

Step Reagents/Conditions Yield Reference
Mitsunobu CouplingDIAD, PPh₃, THF, -10°C61%

Hydroxyl Group Protection

Three hydroxyl groups (positions 3, 5, and 2-methyl) are protected with benzyloxy groups using:

Benzyl Chloromethyl Ether

Selective protection is achieved using benzyl chloromethyl ether (BzClCH₂OCH₂Cl) under basic conditions (e.g., K₂CO₃, DMF).

Step Reagents/Conditions Yield Reference
Primary OH ProtectionBzClCH₂OCH₂Cl, K₂CO₃, DMF, 60°C91%
Secondary OH ProtectionTBSCl, imidazole, CH₂Cl₂, 0°C96%

TBS Protection

The tert-butyldimethylsilyl (TBS) group is temporarily used to protect hydroxyl groups during intermediate steps.

Purine Substituent Installation

The purine base is introduced with a 6-benzyloxy and 2-(((4-methoxyphenyl)diphenylmethyl)amino) substituent.

Amination

The 2-position of the purine is functionalized with a diphenylmethylamino group via a coupling reaction.

Step Reagents/Conditions Yield Reference
Amination(4-Methoxyphenyl)diphenylmethylamine, HATU, DIPEAN/A

Benzyloxy Protection

The 6-position of the purine is protected with a benzyloxy group using standard alkylation methods.

Key Intermediates and Byproducts

Critical intermediates include:

Intermediate CAS Role Reference
(1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)-3-(benzyloxy)-2-(benzyloxymethyl)cyclopentanol142217-77-4Precursor with tribenzyl protection
2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one142217-81-0Dibenzyl-protected guanine intermediate

Critical Challenges and Solutions

  • Stereoselectivity : Achieved via radical cyclization or boron-aldol reactions.

  • Side Reactions : Avoided by using inert solvents (CH₂Cl₂, THF) and low temperatures (-10°C).

  • Purification : Crystallization (e.g., methanol) or chromatography (silica gel) is employed.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Reference
Radical CyclizationHigh stereoselectivity, scalableRequires specialized catalysts
Mitsunobu CouplingDirect purine installationSensitive to temperature
Benzyloxy ProtectionReversible under acidic conditionsMultiple steps required

Q & A

Basic: What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions with challenges in stereochemical control, protecting group management, and minimizing side reactions (e.g., benzyl group migration). Key steps include:

  • Purine Functionalization: Introducing the 2-(((4-methoxyphenyl)diphenylmethyl)amino) group while avoiding over-alkylation .
  • Cyclopentanol Core Formation: Ensuring stereochemical fidelity during cyclization, which requires chiral auxiliaries or asymmetric catalysis .
  • Benzyloxy Protection: Sequential introduction of benzyl groups to avoid premature deprotection; TLC monitoring is essential to track intermediates .

Optimization Strategies:

  • Use low-temperature conditions (−20°C to 0°C) for nucleophilic substitutions to suppress racemization.

  • Employ Pd/C hydrogenolysis for selective benzyl group removal without affecting the purine moiety .

  • Example Reaction Table:

    StepKey ReactionConditionsYield
    1Purine aminoalkylationDMF, 50°C, 12h65%
    2Cyclopentanol ring closureTHF, −10°C, 3h58%
    3Benzyloxy protectionBnCl, K₂CO₃, 70°C72%

Basic: What analytical techniques are recommended for confirming stereochemistry and purity?

Answer:

  • Chiral HPLC: Use a Chiralpak IC-3 column with hexane/isopropanol (85:15) to resolve enantiomers; retention time comparison with standards is critical .
  • NMR Spectroscopy:
    • ¹H-NMR: Analyze coupling constants (e.g., J = 8–10 Hz for trans-diaxial protons in cyclopentanol) to confirm stereochemistry .
    • ¹³C-NMR: Detect benzyloxy carbons at δ 70–75 ppm and purine carbons at δ 145–155 ppm .
  • X-ray Crystallography: Resolve absolute configuration using single crystals grown via vapor diffusion (ethyl acetate/n-hexane) .

Advanced: How does structural modification of the purine moiety impact biological activity?

Answer:
The purine base is critical for target binding (e.g., kinase inhibition). Modifications include:

  • Amino Group Substitution: Replacing the 2-(((4-methoxyphenyl)diphenylmethyl)amino) group with smaller alkyl chains reduces steric hindrance but may lower selectivity .
  • Benzyloxy at C6: Removal decreases lipophilicity, impacting membrane permeability (logP drops from 5.2 to 3.8) .

Structure-Activity Relationship (SAR) Table:

ModificationBiological Activity (IC₅₀)Selectivity Index
Parent Compound12 nM (Kinase X)45
C6-OH (unprotected)420 nM8
2-Amino (unsubstituted)85 nM22

Methodological Insight: Use surface plasmon resonance (SPR) to quantify binding kinetics post-modification .

Advanced: How can discrepancies in biological data between this compound and its analogs be resolved?

Answer: Contradictions often arise from assay conditions or impurities. Mitigation strategies:

  • Purity Validation: Ensure >98% purity via LC-MS (ESI+ mode, m/z 868.3 [M+H]⁺) .
  • Assay Standardization: Compare IC₅₀ values under identical buffer conditions (e.g., 10 mM Mg²⁺ for kinase assays) .
  • Metabolite Screening: Use HPLC-coupled mass spectrometry to detect degradation products interfering with activity .

Basic: What purification strategies are effective given the compound’s hydrophobicity?

Answer:

  • Flash Chromatography: Use a gradient of ethyl acetate/hexane (20% → 60%) on silica gel to separate benzyl-protected intermediates .
  • Recrystallization: Dissolve in warm toluene (60°C) and cool to −20°C for 12h to isolate crystalline product .
  • Counterion Pairing: Add trifluoroacetic acid (0.1%) during reverse-phase HPLC (C18 column) to improve peak shape .

Advanced: How can computational modeling predict target interactions?

Answer:

  • Docking Studies: Use AutoDock Vina with the purine moiety anchored in the ATP-binding pocket. The 4-methoxyphenyl group stabilizes hydrophobic interactions (ΔG = −9.2 kcal/mol) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability; RMSD < 2.0 Å indicates robust binding .
  • Pharmacophore Mapping: Identify critical hydrogen bonds (N1 of purine with Lys89) and π-π stacking (benzyl groups with Phe121) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol
Reactant of Route 2
(1S,2S,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol

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